Cas no 1086392-54-2 (Trifluoro-methanesulfonic acid isoquinolin-8-yl ester)

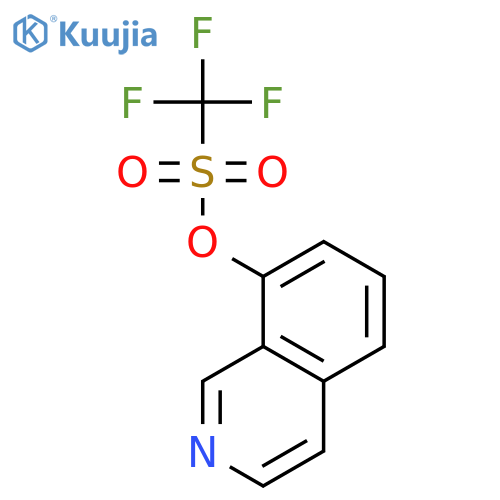

1086392-54-2 structure

商品名:Trifluoro-methanesulfonic acid isoquinolin-8-yl ester

CAS番号:1086392-54-2

MF:C10H6F3NO3S

メガワット:277.219751834869

MDL:MFCD11506140

CID:2603964

PubChem ID:53408698

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 化学的及び物理的性質

名前と識別子

-

- Trifluoro-methanesulfonic acid isoquinolin-8-yl ester

- DTXSID901180056

- isoquinolin-8-yltrifluoromethanesulfonate

- 1086392-54-2

- CS-0335446

- MWALAZWDGYMEJY-UHFFFAOYSA-N

- SB30565

- MFCD11506140

- isoquinolin-8-yl trifluoromethanesulfonate

- Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester

-

- MDL: MFCD11506140

- インチ: InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H

- InChIKey: MWALAZWDGYMEJY-UHFFFAOYSA-N

- ほほえんだ: O=S(C(F)(F)F)(OC1=CC=CC2=C1C=NC=C2)=O

計算された属性

- せいみつぶんしりょう: 277.00204871g/mol

- どういたいしつりょう: 277.00204871g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 368.6±42.0 °C at 760 mmHg

- フラッシュポイント: 176.7±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406116-500mg |

Isoquinolin-8-yl trifluoromethanesulfonate |

1086392-54-2 | 95% | 500mg |

¥7296.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406116-1g |

Isoquinolin-8-yl trifluoromethanesulfonate |

1086392-54-2 | 95% | 1g |

¥12185.00 | 2024-08-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0192-500mg |

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester |

1086392-54-2 | 95% | 500mg |

¥5228.88 | 2025-01-21 | |

| Chemenu | CM145314-1g |

isoquinolin-8-yl trifluoromethanesulfonate |

1086392-54-2 | 95% | 1g |

$830 | 2021-08-05 | |

| TRC | T897165-50mg |

Trifluoro-methanesulfonic Acid Isoquinolin-8-yl Ester |

1086392-54-2 | 50mg |

$ 210.00 | 2022-06-02 | ||

| TRC | T897165-100mg |

Trifluoro-methanesulfonic Acid Isoquinolin-8-yl Ester |

1086392-54-2 | 100mg |

$ 320.00 | 2022-06-02 | ||

| Alichem | A189008218-1g |

Isoquinolin-8-yl trifluoromethanesulfonate |

1086392-54-2 | 95% | 1g |

$749.70 | 2023-09-04 | |

| eNovation Chemicals LLC | D968714-500mg |

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester |

1086392-54-2 | 95% | 500mg |

$665 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406116-50mg |

Isoquinolin-8-yl trifluoromethanesulfonate |

1086392-54-2 | 95% | 50mg |

¥1831.00 | 2024-08-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0192-5g |

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester |

1086392-54-2 | 95% | 5g |

22049.1CNY | 2021-05-08 |

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 関連文献

-

Yating Chen,Xinyu Zhang,Mengzhu Wang,Jingqing Peng,Yunbing Zhou,Xiaobo Huang,Wenxia Gao,Miaochang Liu,Huayue Wu J. Mater. Chem. C 2019 7 12580

1086392-54-2 (Trifluoro-methanesulfonic acid isoquinolin-8-yl ester) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 152840-81-8(Valine-1-13C (9CI))

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1086392-54-2)Trifluoro-methanesulfonic acid isoquinolin-8-yl ester

清らかである:99%

はかる:1g

価格 ($):1082.0